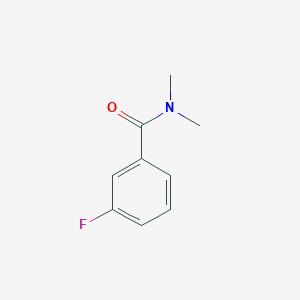

3-Fluoro-N,N-dimethyl-benzamide

Vue d'ensemble

Description

3-Fluoro-N,N-dimethyl-benzamide, also known as 3-F-DMBA, is a fluorinated derivative of the popular N,N-dimethyl-benzamide (DMBA) molecule. 3-F-DMBA has been used in a variety of scientific research applications, including drug design, metabolic engineering, and biocatalysis. This molecule has unique properties that make it a valuable tool for scientists and researchers.

Applications De Recherche Scientifique

3-Fluoro-N,N-dimethyl-benzamide has been used in a variety of scientific research applications. It has been used in drug design, as it is a potent inhibitor of the enzyme monoamine oxidase (MAO). This property makes it a useful tool for designing drugs that target MAO. In metabolic engineering, 3-Fluoro-N,N-dimethyl-benzamide is used to modify existing metabolic pathways in order to increase the efficiency of metabolic processes. Finally, 3-Fluoro-N,N-dimethyl-benzamide has been used in biocatalysis, as it can be used to activate enzymes for specific reactions.

Mécanisme D'action

The exact mechanism of action of 3-Fluoro-N,N-dimethyl-benzamide is not fully understood. However, it is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 3-Fluoro-N,N-dimethyl-benzamide can increase the concentrations of these neurotransmitters in the brain, which can lead to various physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Fluoro-N,N-dimethyl-benzamide are not fully understood. However, it is thought to have a variety of effects on the brain and body. In animal studies, 3-Fluoro-N,N-dimethyl-benzamide has been shown to increase the concentration of monoamine neurotransmitters in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. In addition, 3-Fluoro-N,N-dimethyl-benzamide has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-Fluoro-N,N-dimethyl-benzamide has several advantages and limitations for use in lab experiments. One advantage of 3-Fluoro-N,N-dimethyl-benzamide is that it is relatively easy to synthesize, which makes it a convenient tool for scientists and researchers. In addition, 3-Fluoro-N,N-dimethyl-benzamide can be used to modify existing metabolic pathways, which can be useful for metabolic engineering experiments. However, 3-Fluoro-N,N-dimethyl-benzamide is not very stable, which can limit its use in some experiments. In addition, 3-Fluoro-N,N-dimethyl-benzamide is a potent inhibitor of MAO, which can have unintended consequences in some experiments.

Orientations Futures

There are several potential future directions for 3-Fluoro-N,N-dimethyl-benzamide research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to develop more efficient synthesis methods for 3-Fluoro-N,N-dimethyl-benzamide. Finally, further research could be done to explore potential applications of 3-Fluoro-N,N-dimethyl-benzamide in drug design, metabolic engineering, and biocatalysis.

Méthodes De Synthèse

3-Fluoro-N,N-dimethyl-benzamide can be synthesized using several different methods. The most common method is the direct fluorination of DMBA using a fluorinating agent such as N-fluoro-N-methyl-benzamide or N-fluoro-N-methyl-benzoyl chloride. This method results in the formation of 3-Fluoro-N,N-dimethyl-benzamide in high yields. Another method involves the reaction of DMBA with a fluorinating agent such as N-fluoro-N-methyl-benzoyl chloride, followed by hydrolysis of the product to yield 3-Fluoro-N,N-dimethyl-benzamide. This method is less commonly used due to its lower yields.

Propriétés

IUPAC Name |

3-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFYQYJMJNMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305261 | |

| Record name | 3-Fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33322-64-4 | |

| Record name | 3-Fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33322-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)